4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine
Description
Properties
Molecular Formula |
C12H19N3S |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
4,6-dimethyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H19N3S/c1-9-7-10(2)15-12(14-9)16-8-11-5-3-4-6-13-11/h7,11,13H,3-6,8H2,1-2H3 |
InChI Key |
HOLDKGVIFZRYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCCN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-2-ylmethanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be an alkali metal carbonate or hydroxide, such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
It appears that information regarding the applications of "4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine" is limited. The available search results provide basic details and related compounds, but lack in-depth information regarding specific applications, comprehensive data tables, or well-documented case studies.
Basic Information
- Chemical Structure and Identifiers: "4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine" has the CAS No. 1249165-66-9 . Related to this compound is 4,6-dimethyl-2-{[(piperidin-2-yl)methyl]sulfanyl}pyrimidine hydrochloride, with CAS Number 1420976-00-6 .
- Potential as a Building Block: "4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine" can be used as a building block for synthesizing complex heterocyclic compounds.
Related Compounds
- 4,6-Dimethyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine: This is a related compound with CAS No. 1250624-68-0 . Its molecular weight is 237.36 .
- 4,6-Dimethyl-2-methylsulfonylpyrimidine: Also related, this compound has the molecular formula C7H10N2O2S and CAS number 35144-22-0 .
Safety and Hazards of Related Compounds
- GHS Classification: Based on aggregated GHS information, 4,6-Dimethyl-2-methylsulfonylpyrimidine may cause skin irritation, serious eye irritation, respiratory irritation, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child .
- Hazard Codes: Hazard codes associated with this compound include H315, H317, H319, H334, H335, and H361 .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-2-ylmethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of pyrimidine derivatives is critical for modulating biological activity. Below is a comparative analysis of compounds with distinct substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Aryl disulfanyl groups (e.g., phenyl, p-tolyl) exhibit variable IC₅₀ values in antiviral assays, suggesting electronic effects influence target binding .
- Piperidine vs. Piperazine : 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine (piperazine derivative) shows structural similarities but differs in solubility due to the basic piperazine nitrogen .
Key Insights :
- The target compound’s piperidine group may enhance penetration into viral reservoirs .
- Antiproliferative Effects: Substitutions like aryl amino groups (e.g., trimethoxyphenylamino) improve activity against cancer cell lines, suggesting the target compound’s piperidinyl group could be optimized similarly .
Comparison of Yields :
- 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: 96% yield via piperazine substitution .
- [1,4]Oxathiino[2,3-d]pyrimidines: Moderate yields (38–77%) dependent on substituents .
Structural and Physicochemical Properties
- Crystal Packing : Sulfanyl-acetamide pyrimidines exhibit folded conformations with dihedral angles (56–68°) between pyrimidine and aromatic rings, influencing intermolecular interactions .
- Lipophilicity : The piperidinylmethyl group in the target compound likely increases logP compared to methylthio or aryl disulfanyl analogs, impacting bioavailability .
Biological Activity
4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is with a molecular weight of approximately 237.37 g/mol. The compound's structure includes a pyrimidine ring substituted with a piperidine moiety and a sulfanyl group, which may contribute to its biological activity.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. A study highlighted that compounds similar to 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds within the same class demonstrated IC50 values indicating effective inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| HCT116 | 0.03 ± 0.0056 |
| A549 | 0.01 ± 0.074 |
| Colo-205 | 0.12 ± 0.064 |
Antimicrobial Activity
Research indicates that pyrimidine derivatives possess antimicrobial properties, making them potential candidates for treating infections. In vitro studies have shown that certain pyrimidine compounds exhibit activity against both bacterial and fungal strains, which could be attributed to their ability to disrupt microbial cell functions .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine may also play a role in modulating inflammatory responses.
Study on Cytotoxicity
A significant study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer), PC3 (prostate cancer), and WI38 (normal human lung fibroblast) cells. The results indicated that compounds similar to 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress-related damage. A recent study found that certain pyrimidine derivatives demonstrated notable antioxidant activities through various assays, indicating their potential as therapeutic agents against oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
